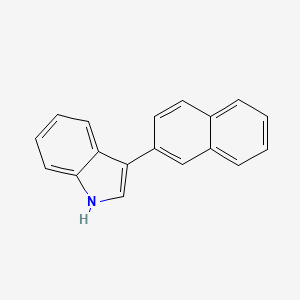![molecular formula C14H19ClN2O2 B13037220 Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and scalability. The reaction conditions often include the use of reducing agents and specific solvents to achieve the desired product. Industrial production methods may involve cold-chain transportation to maintain the stability of the compound .
Análisis De Reacciones Químicas
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride can be compared with other similar compounds, such as:
3-azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the arrangement of atoms within the ring system.
Bicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
The uniqueness of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride lies in its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinctive chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
Clave InChI |
SECZBHWRAALYIT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


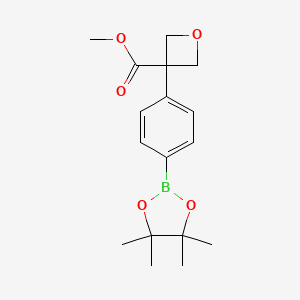
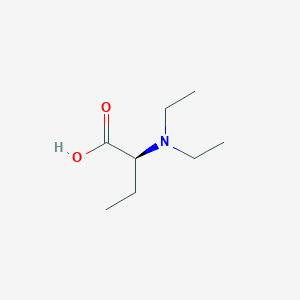
![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
![6-(Hydroxymethyl)-5-(quinolin-6-ylamino)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13037163.png)
![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
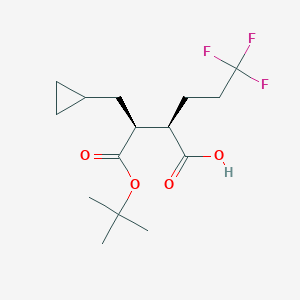
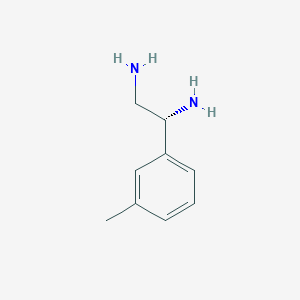
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
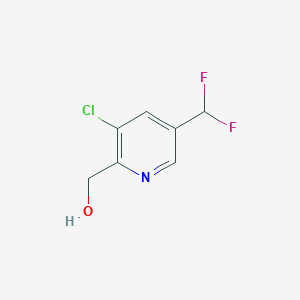
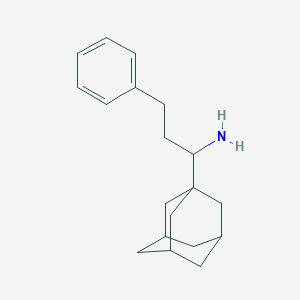
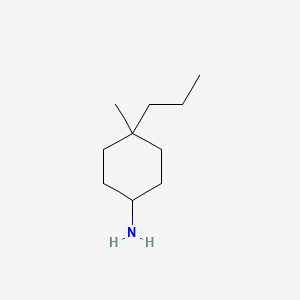
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)
